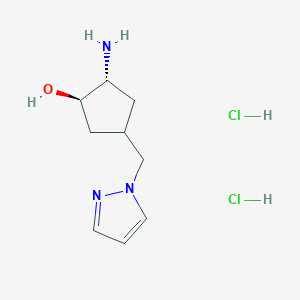

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

Description

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol dihydrochloride is a chiral cyclopentanol derivative featuring a pyrazole-methyl substituent at the 4-position and an amino group at the 2-position. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (1R,2R) is critical for molecular recognition in biological systems, analogous to other enantiomerically pure compounds in medicinal chemistry .

Properties

IUPAC Name |

(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOEKATBPZHME-OIHRUYJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclopentane derivative.

Substitution Reaction: Introduction of the pyrazolylmethyl group is achieved through a nucleophilic substitution reaction.

Amination: The amino group is introduced via reductive amination or other suitable amination techniques.

Resolution: The racemic mixture is resolved to obtain the (1R,2R) enantiomer.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysis: Use of catalysts to improve reaction efficiency.

Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production.

Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can modify the functional groups, such as reducing the pyrazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride exhibits significant biological activity. Its structural features suggest potential as a scaffold for developing new therapeutic agents:

- Antitumor Activity : The compound's ability to inhibit tumor growth has been noted in various studies. It may act on specific pathways involved in cancer cell proliferation and survival.

Neurological Disorders

The compound may have implications in treating neurological disorders due to its interaction with neurotransmitter systems:

- Cognitive Enhancement : Preliminary studies suggest that derivatives of this compound could enhance cognitive functions, potentially serving as treatments for conditions like Alzheimer's disease.

Synthetic Applications

The synthesis of (1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride is notable for its efficiency and versatility:

Table 1: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Pyrazole derivative + cyclopentanone | 85% |

| 2 | Reduction with NaBH | 90% |

| 3 | Hydrochloric acid treatment | 95% |

These synthetic routes highlight the compound's accessibility for further modifications and derivatizations.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of (1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that it significantly reduced neuronal cell death and improved survival rates, indicating its potential application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five structurally related analogues (Table 1), highlighting variations in backbone, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Backbone Diversity: The target compound’s cyclopentanol backbone contrasts with cyclohexanediamine () and phenylethanol () structures, impacting conformational flexibility and steric interactions.

- Salt Forms : Dihydrochloride salts are common in , and 4, suggesting shared strategies to improve aqueous solubility for biological testing.

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for in vitro assays.

- Lipophilicity : The pyrazole group may confer moderate lipophilicity compared to phenyl () or benzyl groups but lower than chloropyrimidine (), affecting membrane permeability.

Biological Activity

The compound (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride is a cyclic amino alcohol with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₅H₂₁Cl₂N₃O

- Molecular Weight : 330.2 g/mol

- CAS Number : 2375254-58-1

Biological Activity Overview

Research indicates that (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The pyrazole moiety is often associated with anticancer properties due to its ability to interact with various cellular targets.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is significant in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Some derivatives of cyclopentanols have demonstrated neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

The exact mechanisms through which (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective effects.

Antitumor Activity

A study conducted on a series of pyrazole derivatives revealed that certain structural modifications enhance antitumor efficacy. The findings suggested that the presence of the cyclopentanol structure could improve cellular uptake and bioavailability, leading to increased cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

In vitro studies demonstrated that (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol significantly reduced the release of TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to enhance the expression of antioxidant enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.